Cas no 1361799-03-2 (5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)

5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile
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- Inchi: 1S/C10H9ClF2N2O/c1-16-10-8(9(12)13)7(2-3-14)6(4-11)5-15-10/h5,9H,2,4H2,1H3
- InChI Key: GMMHLJUYIMNSNG-UHFFFAOYSA-N
- SMILES: ClCC1=CN=C(C(C(F)F)=C1CC#N)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 269
- XLogP3: 1.8
- Topological Polar Surface Area: 45.9
5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026001763-500mg |
5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile |
1361799-03-2 | 97% | 500mg |
$940.80 | 2022-04-02 | |
Alichem | A026001763-1g |
5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile |
1361799-03-2 | 97% | 1g |
$1,797.60 | 2022-04-02 |
5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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2. Book reviews
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile
Comprehensive Overview of 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile (CAS No. 1361799-03-2)
The compound 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile (CAS No. 1361799-03-2) is a highly specialized pyridine derivative that has garnered significant attention in the fields of pharmaceutical chemistry and agrochemical research. With its unique molecular structure featuring a chloromethyl group, a difluoromethyl moiety, and a methoxypyridine backbone, this compound serves as a versatile intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly exploring its potential applications, particularly in the development of novel therapeutics and crop protection agents.
One of the key reasons for the growing interest in 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile is its role in addressing contemporary challenges such as drug resistance and sustainable agriculture. The incorporation of difluoromethyl groups into pharmaceutical compounds has been shown to enhance metabolic stability and bioavailability, making this compound a valuable building block for next-generation drugs. Similarly, in agrochemicals, the methoxypyridine core contributes to improved pesticidal activity while minimizing environmental impact.
From a synthetic chemistry perspective, the chloromethyl group in 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile offers excellent reactivity for further functionalization, enabling the creation of diverse molecular architectures. This characteristic aligns perfectly with current trends in fragment-based drug discovery and combinatorial chemistry, where modular compounds with multiple reactive sites are highly sought after. The compound's CAS No. 1361799-03-2 serves as a crucial identifier for researchers navigating chemical databases and patent literature.
The analytical characterization of 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the presence of distinct structural features including the acetonitrile functionality and the spatial arrangement of substituents around the pyridine ring. Such detailed characterization is essential for quality control in industrial applications and for establishing structure-activity relationships in medicinal chemistry programs.
In the context of green chemistry initiatives, researchers are investigating more sustainable synthetic routes to 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile that minimize hazardous byproducts and energy consumption. This aligns with broader industry efforts to develop environmentally friendly chemical processes without compromising efficiency or yield. The compound's molecular architecture, particularly the difluoromethyl and methoxypyridine components, presents interesting opportunities for catalytic transformations and atom-economical reactions.
Looking ahead, the scientific community anticipates expanded applications for 5-(Chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile in emerging areas such as materials science and chemical biology. Its unique combination of functional groups makes it a promising candidate for developing advanced materials with tailored electronic properties or as a molecular probe in biological systems. As research continues to uncover new facets of this versatile compound, its importance in both academic and industrial settings is expected to grow significantly.
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